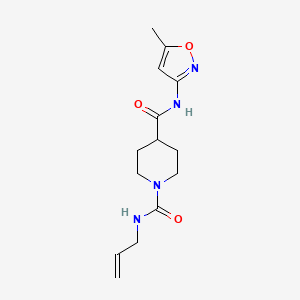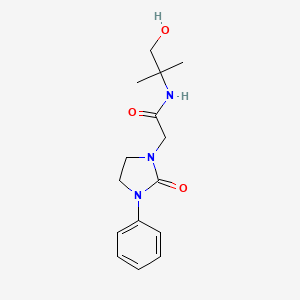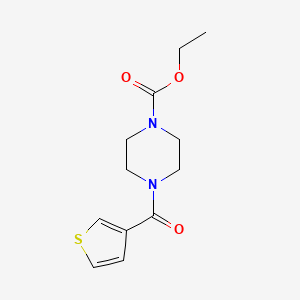
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide (MPOD) is an important class of small molecule that has been extensively studied for its potential applications in a variety of scientific fields. MPOD has been found to display a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. It has been used in laboratory experiments to study the effects of various compounds on cell proliferation, differentiation, and gene expression. In addition, MPOD has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and other neurological disorders.
Aplicaciones Científicas De Investigación
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been used in a variety of scientific research applications, including drug discovery and development, toxicology, and gene expression studies. In drug discovery and development, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been used in high throughput screening (HTS) assays to identify potential drug targets and to study the effects of various compounds on cell proliferation, differentiation, and gene expression. In toxicology studies, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been used to study the effects of various compounds on cell viability, apoptosis, and oxidative stress. Finally, in gene expression studies, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been used to study the effects of various compounds on gene expression and protein production.
Mecanismo De Acción
The exact mechanism of action of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is not yet fully understood. However, it is believed that N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide may act by modulating the activity of various enzymes, receptors, and transporters. For example, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to inhibit the activity of the enzyme cyclooxygenase (COX), which is involved in the synthesis of inflammatory mediators such as prostaglandins. In addition, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to modulate the activity of various receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety. Finally, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to modulate the activity of various transporters, such as the sodium-glucose transporter 1 (SGLT1), which is involved in the absorption of glucose from the intestine.
Biochemical and Physiological Effects
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to display a wide range of biochemical and physiological effects. For example, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to inhibit the activity of cyclooxygenase (COX), which is involved in the synthesis of inflammatory mediators such as prostaglandins. In addition, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to modulate the activity of various receptors, such as the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety. Finally, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has been found to modulate the activity of various transporters, such as the sodium-glucose transporter 1 (SGLT1), which is involved in the absorption of glucose from the intestine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide in laboratory experiments has several advantages. For example, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is relatively easy to synthesize and is available in a variety of forms, including powder, liquid, and solution. In addition, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is relatively stable and has a long shelf-life. Finally, N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is relatively non-toxic and is not known to cause any adverse effects in laboratory experiments.
However, there are also some limitations to the use of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide in laboratory experiments. For example, the exact mechanism of action of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide is not yet fully understood, and it is not known whether N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide has any long-term effects on cells or organisms. In addition, the use of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide in laboratory experiments can be time-consuming and expensive.
Direcciones Futuras
There are a number of potential future directions for the use of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide in scientific research. For example, further research could be conducted to better understand the exact mechanism of action of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide and to identify potential therapeutic applications. In addition, further research could be conducted to investigate the potential long-term effects of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide on cells and organisms. Finally, further research could be conducted to explore the potential of N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide as a tool for drug discovery and development.
Métodos De Síntesis
N4-(5-methyl-1,2-oxazol-3-yl)-N1-(prop-2-en-1-yl)piperidine-1,4-dicarboxamide can be synthesized using a variety of methods, including the reaction of piperidine-1,4-dicarboxylic acid with 5-methyl-1,2-oxazol-3-ylprop-2-en-1-yl chloride in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of 70-80°C. The reaction typically takes 2-3 hours to complete, and yields a product with a purity of >95%.
Propiedades
IUPAC Name |
4-N-(5-methyl-1,2-oxazol-3-yl)-1-N-prop-2-enylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-3-6-15-14(20)18-7-4-11(5-8-18)13(19)16-12-9-10(2)21-17-12/h3,9,11H,1,4-8H2,2H3,(H,15,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYZXCJRBWZUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N4-(5-methylisoxazol-3-yl)piperidine-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(thiophen-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B6586294.png)
![5-ethyl-7-(2-methylpiperidine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6586305.png)
![N-cyclopentyl-2-{[6-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6586316.png)


![N-[(4-fluorophenyl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B6586340.png)
![N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6586354.png)
![N'-benzyl-N-[(1-hydroxycyclopentyl)methyl]ethanediamide](/img/structure/B6586362.png)
![1-benzyl-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586363.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6586367.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propylbenzene-1-sulfonamide](/img/structure/B6586369.png)
![2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6586385.png)
![N-[3-(1H-pyrrol-1-yl)propyl]thiophene-3-carboxamide](/img/structure/B6586387.png)
